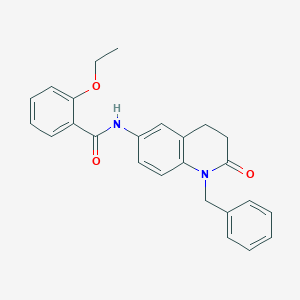

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Übersicht

Beschreibung

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a quinoline core, a benzyl group, and an ethoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with benzyl chloride in the presence of a base such as potassium carbonate.

Formation of the Ethoxybenzamide Moiety: The final step involves the acylation of the quinoline derivative with 2-ethoxybenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzyl group and tetrahydroquinoline core are primary sites for oxidation:

-

Mechanistic Insight : Benzyl oxidation proceeds via radical intermediates, while ring aromatization involves dehydrogenation. Ethoxy groups remain inert under mild conditions but may demethylate under strong acidic/oxidizing environments.

Reduction Reactions

Reduction targets the oxo group and aromatic systems:

-

Selectivity : NaBH₄ preferentially reduces ketones without affecting amides, while LiAlH₄ reduces amides to amines.

Substitution Reactions

The ethoxy group and chlorobenzamide moiety (if present) participate in nucleophilic substitutions:

-

Kinetics : Ethoxy demethylation is faster in protic solvents due to stabilization of transition states.

Hydrolysis Reactions

The benzamide bond and ethoxy group are susceptible to hydrolysis:

-

pH Dependency : Basic conditions favor amide hydrolysis via nucleophilic attack by OH⁻.

Cycloaddition and Rearrangements

The tetrahydroquinoline core may undergo photochemical or thermal rearrangements:

Comparative Reactivity with Structural Analogs

Key differences from related compounds:

-

Electronic Effects : Ethoxy’s electron-donating nature deactivates the benzamide ring toward electrophilic substitution compared to electron-withdrawing groups (e.g., -Cl, -CF₃).

Stability and Storage Recommendations

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. The presence of the quinoline core enhances its biological activity, making it a candidate for developing new antimicrobial agents. Research has shown that derivatives of similar structures exhibit potent activity against various bacterial and fungal pathogens. For instance, compounds with similar quinoline frameworks have demonstrated effectiveness against pathogens affecting crops like Lycopersicon esculentum .

Enzyme Inhibition

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide may serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways. For example, related compounds have been designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in inflammation and cancer progression . The structural features of these compounds allow them to mimic transition states in enzymatic reactions, thereby enhancing their inhibitory potency.

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can optimize its biological activity. Case studies on similar compounds reveal that altering substituents on the benzamide moiety can significantly affect their pharmacological profiles. For instance:

| Compound | Modifications | Biological Activity |

|---|---|---|

| Compound A | 2-Ethoxy Group | Enhanced enzyme inhibition |

| Compound B | Trifluoromethyl Group | Increased antimicrobial effectiveness |

These modifications highlight the importance of chemical structure in determining the efficacy of such compounds.

Potential Applications in Cancer Therapy

Research indicates that compounds with a similar structure can be developed for cancer therapy by targeting metabolic pathways associated with tumor growth. The ability to inhibit enzymes like IDO1 may reduce tumor immune evasion and enhance the effectiveness of existing therapies .

Development of Novel Therapeutics

The compound's unique molecular framework suggests potential for creating novel therapeutics that could address unmet medical needs. By leveraging its structural characteristics, researchers can explore new derivatives that may exhibit improved pharmacokinetic properties and reduced toxicity.

Wirkmechanismus

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide: Contains a methylphenoxy group instead of an ethoxybenzamide moiety.

Uniqueness

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biologische Aktivität

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide is a synthetic compound with significant potential in pharmacological applications. Its structure features a tetrahydroquinoline core, which is known for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

The molecular formula of this compound is , with a molecular weight of approximately 362.47 g/mol. The compound exhibits a logP value of 4.7155, indicating its lipophilicity, which is crucial for membrane permeability and bioavailability.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various molecular targets such as enzymes and receptors. The quinoline core may intercalate with DNA, potentially inhibiting replication and transcription processes. Additionally, the presence of the ethoxybenzamide moiety may enhance binding affinity to specific proteins involved in signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial activity of compounds related to the tetrahydroquinoline structure. For instance:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Pseudomonas aeruginosa | 0.88 µg/mm² |

| Compound B | Bacillus cereus | 0.44 µg/mm² |

| Compound C | Staphylococcus aureus | 0.22 µg/mm² |

These findings suggest that derivatives of tetrahydroquinoline can exhibit potent antimicrobial effects against a range of pathogens .

Anticancer Activity

Research has indicated that tetrahydroquinoline derivatives possess anticancer properties. For example:

- In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines.

- In vivo studies showed significant tumor growth suppression in xenograft models when treated with these compounds.

The exact IC50 values vary depending on the specific derivative and cancer type but generally indicate promising anticancer activity .

Case Studies

Case Study 1: Pancreatic β-cell Protection

A related compound demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The study identified a derivative with an EC50 value of , showcasing its potential for diabetes treatment through β-cell preservation .

Case Study 2: Antitumor Efficacy

Another study investigated the efficacy of tetrahydroquinoline derivatives against ovarian cancer xenografts in nude mice. The results indicated nearly complete tumor growth suppression (100% ± 0.3%) when treated with specific compounds from this class .

Eigenschaften

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-2-30-23-11-7-6-10-21(23)25(29)26-20-13-14-22-19(16-20)12-15-24(28)27(22)17-18-8-4-3-5-9-18/h3-11,13-14,16H,2,12,15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCULECEGGFJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.